2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine 2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371413
InChI: InChI=1S/C14H14FN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2
SMILES: C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCN
Molecular Formula: C14H14FN
Molecular Weight: 215.27 g/mol

2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine

CAS No.:

Cat. No.: VC13371413

Molecular Formula: C14H14FN

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine -

Specification

Molecular Formula C14H14FN
Molecular Weight 215.27 g/mol
IUPAC Name 2-[3-(3-fluorophenyl)phenyl]ethanamine
Standard InChI InChI=1S/C14H14FN/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10H,7-8,16H2
Standard InChI Key MRQVSLSWOMAESQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCN
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine consists of a biphenyl system where one phenyl ring is substituted with a fluorine atom at the 3-position, and the other phenyl ring is linked to an ethylamine group. The fluorine atom’s electronegativity and the amine group’s basicity contribute to the compound’s polarity and reactivity. The molecular structure is analogous to 2-[3-(2-fluorophenyl)phenyl]ethan-1-amine (CAS 1181290-89-0) , differing only in the fluorine substituent’s position (3- vs. 2-). This positional isomerism may influence intermolecular interactions, solubility, and biological target affinity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS NumberNot explicitly reported
Molecular FormulaC14H14FN\text{C}_{14}\text{H}_{14}\text{FN}
Molecular Weight215.27 g/mol
SMILES NotationC1=CC(=CC(=C1)F)C2=CC(=CC=C2)CCNDerived
IUPAC Name2-[3-(3-Fluorophenyl)phenyl]ethan-1-amineN/A

Synthesis Pathways and Optimization Strategies

Hypothetical Synthesis Routes

While no direct synthesis of 2-[3-(3-fluorophenyl)phenyl]ethan-1-amine is documented, analogous methods for biphenyl amines suggest feasible approaches. A plausible route involves:

  • Suzuki-Miyaura Coupling: Reacting 3-fluorophenylboronic acid with 3-bromophenylacetonitrile to form the biphenyl nitrile intermediate.

  • Reduction: Converting the nitrile group to a primary amine using lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation .

This method mirrors the synthesis of 2-[3-(2-fluorophenyl)phenyl]ethan-1-amine , where halogenated precursors are cross-coupled to assemble the biphenyl framework. Modifications to reaction conditions (e.g., palladium catalysts, solvent systems) would be required to accommodate the meta-fluorine substituent.

Challenges in Isomer-Specific Synthesis

The meta-fluorine configuration introduces steric and electronic challenges compared to ortho-substituted analogs. For instance, the synthesis of N-aryl-5-aryloxazol-2-amine derivatives demonstrated that substituent position critically affects enzymatic inhibition. Similarly, triaryl derivatives with para-fluorine groups showed reduced activity compared to meta-substituted variants , underscoring the need for precise regiochemical control during synthesis.

Physicochemical Properties and Stability

Polarity and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated to be ~3.5–4.0, derived from analogs like 2-(3-fluorophenyl)ethylamine (logP = 1.74) . The additional phenyl ring in 2-[3-(3-fluorophenyl)phenyl]ethan-1-amine increases hydrophobicity, likely reducing aqueous solubility. This property necessitates formulation strategies such as salt formation or prodrug design for pharmaceutical applications.

Thermal and Oxidative Stability

Comparative Analysis with Structural Analogs

Table 2: Comparison with 2-(3-Fluorophenyl)ethylamine

Property2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine2-(3-Fluorophenyl)ethylamine
Molecular FormulaC14H14FN\text{C}_{14}\text{H}_{14}\text{FN}C8H11FN\text{C}_{8}\text{H}_{11}\text{FN}
Molecular Weight215.27 g/mol140.18 g/mol
Fluorine Position3- on biphenyl3- on single phenyl
Estimated logP~3.5–4.01.74
Potential ApplicationsEnzyme inhibition, readthrough therapyNeurotransmitter analog

The biphenyl extension in 2-[3-(3-fluorophenyl)phenyl]ethan-1-amine enhances molecular rigidity and hydrophobic interactions compared to its single-ring counterpart. This structural feature may improve binding affinity to protein targets but could also limit bioavailability.

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